REACTION_CXSMILES
|
[CH3:1][CH2:2][N:3]([CH:7]([CH3:9])[CH3:8])[CH:4]([CH3:6])[CH3:5].CC#[N:12]>>[NH2:12][CH2:9][CH:7]1[CH2:8][CH2:6][CH2:4][N:3]1[CH2:2][CH3:1].[CH3:1][CH2:2][N:3]([CH:7]([CH3:9])[CH3:8])[CH:4]([CH3:6])[CH3:5]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
The vials were then shaken on the J-KEM block at about 80° C. for about 15 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The solutions were cooled to room temperature
|
Type
|
EXTRACTION
|
Details
|
The residues were then extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
the extract was washed with brine
|
Type
|
EXTRACTION
|
Details
|
The aqueous layers were extracted a second time with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic layers were dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
After concentration in vacuo, masses
|
Type
|
CUSTOM
|
Details
|
yields
|
Type
|
ALIQUOT
|
Details
|
the compounds were sampled for LC/MS analysis
|
Reaction Time |
15 h |
Name
|
|
Type
|
product
|
Smiles
|
NCC1N(CCC1)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MOLARITY |
Name
|
|
Type
|
product
|
Smiles
|
CCN(C(C)C)C(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MOLARITY |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][CH2:2][N:3]([CH:7]([CH3:9])[CH3:8])[CH:4]([CH3:6])[CH3:5].CC#[N:12]>>[NH2:12][CH2:9][CH:7]1[CH2:8][CH2:6][CH2:4][N:3]1[CH2:2][CH3:1].[CH3:1][CH2:2][N:3]([CH:7]([CH3:9])[CH3:8])[CH:4]([CH3:6])[CH3:5]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
The vials were then shaken on the J-KEM block at about 80° C. for about 15 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The solutions were cooled to room temperature
|
Type
|
EXTRACTION
|
Details
|
The residues were then extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
the extract was washed with brine
|
Type
|
EXTRACTION
|
Details
|
The aqueous layers were extracted a second time with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic layers were dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
After concentration in vacuo, masses
|
Type
|
CUSTOM
|
Details
|
yields
|
Type
|
ALIQUOT
|
Details
|
the compounds were sampled for LC/MS analysis
|
Reaction Time |
15 h |
Name
|
|
Type
|
product
|
Smiles
|
NCC1N(CCC1)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MOLARITY |
Name
|
|
Type
|
product
|
Smiles
|
CCN(C(C)C)C(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MOLARITY |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][CH2:2][N:3]([CH:7]([CH3:9])[CH3:8])[CH:4]([CH3:6])[CH3:5].CC#[N:12]>>[NH2:12][CH2:9][CH:7]1[CH2:8][CH2:6][CH2:4][N:3]1[CH2:2][CH3:1].[CH3:1][CH2:2][N:3]([CH:7]([CH3:9])[CH3:8])[CH:4]([CH3:6])[CH3:5]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
The vials were then shaken on the J-KEM block at about 80° C. for about 15 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The solutions were cooled to room temperature
|
Type
|
EXTRACTION
|
Details
|
The residues were then extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
the extract was washed with brine
|
Type
|
EXTRACTION
|
Details
|
The aqueous layers were extracted a second time with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic layers were dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
After concentration in vacuo, masses
|
Type
|
CUSTOM
|
Details
|
yields
|
Type
|
ALIQUOT
|
Details
|
the compounds were sampled for LC/MS analysis
|
Reaction Time |
15 h |
Name
|
|
Type
|
product
|
Smiles
|
NCC1N(CCC1)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MOLARITY |
Name
|
|
Type
|
product
|
Smiles
|
CCN(C(C)C)C(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MOLARITY |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |